N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Description
This compound features a 1,4-benzodioxin moiety linked to a quinoline-dioxolo core via an acetamide bridge. The quinoline-dioxolo system is substituted with a 4-methoxybenzoyl group at position 7 and an oxo group at position 6. Its molecular formula is C₃₀H₂₅N₂O₈, with a molecular weight of approximately 541.5 g/mol.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O8/c1-34-18-5-2-16(3-6-18)27(32)20-13-30(21-12-25-24(37-15-38-25)11-19(21)28(20)33)14-26(31)29-17-4-7-22-23(10-17)36-9-8-35-22/h2-7,10-13H,8-9,14-15H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDMHRZWIAUEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC6=C(C=C5)OCCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin and quinoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:
Benzodioxin precursors: These are often synthesized through cyclization reactions involving catechol derivatives.
Quinoline derivatives: These can be prepared via Friedländer synthesis or other cyclization methods involving aniline derivatives and carbonyl compounds.
Coupling reagents: Agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are used to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic route to improve yield and purity. This often includes:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification techniques: Methods like recrystallization, chromatography, and distillation to isolate and purify the final product.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Linkage
The acetamide group (-NHCO-) undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and the corresponding amine. For example, similar compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxoquinazolin-3-yl)acetamide (PubChem CID: 714396) show susceptibility to hydrolysis, producing 2-(4-oxoquinazolin-3-yl)acetic acid and 2,3-dihydro-1,4-benzodioxin-6-amine .
Reaction Conditions
| Condition | Product | Yield |
|---|---|---|
| 6M HCl, reflux | Carboxylic acid + Amine | ~85% |
| NaOH (aq), 100°C | Carboxylic acid salt + Amine | ~78% |
Reactivity of the Dioxolane Ring
The dioxolo[4,5-g]quinoline moiety undergoes acid-catalyzed ring-opening. Analogous systems (e.g., 4-methoxy-6-methyl-5-[3-(4-nitrophenoxy)prop-1-ynyl]-7,8-dihydro-5H- dioxolo[4,5-g]isoquinoline ) hydrolyze in HCl/EtOH to form vicinal diols .
Mechanism
- Protonation of the oxygen atom in the dioxolane ring.
- Nucleophilic attack by water, leading to cleavage of the C-O bond.
- Formation of a diol intermediate.
Demethylation of the Methoxy Group
The 4-methoxybenzoyl group undergoes demethylation with strong Lewis acids (e.g., BBr₃). For instance, 3-(3-chlorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide (EvitaChem EVT-2943359) reacts with BBr₃ in DCM to yield a phenolic derivative.
Reaction Pathway
Redox Reactions at the Quinoline Core
The 8-oxo group participates in reduction and tautomerization:
- Reduction : Using NaBH₄ in ethanol, the oxo group is reduced to a hydroxyl group.
- Tautomerism : The keto-enol equilibrium is pH-dependent, favoring the enol form in basic conditions .
Example
| Starting Material | Reagent | Product |
|---|---|---|
| 8-oxo-quinoline derivative | NaBH₄, EtOH | 8-hydroxyquinoline |
Nucleophilic Substitution on Aromatic Rings
Electrophilic aromatic substitution (EAS) occurs at electron-rich positions:
- Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the benzodioxin ring.
- Halogenation : Cl₂/FeCl₃ chlorinates the quinoline ring at C-5 or C-7 .
Key Observations
- Benzodioxin’s electron-donating oxygen atoms direct EAS to the 6-position.
- Steric hindrance from the dioxolane ring reduces reactivity at adjacent sites .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the quinoline ring. For example, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-oxo-1H-quinoline-4-carboxamide (PubChem CID: 27761173) undergoes Suzuki coupling with aryl boronic acids to introduce substituents at C-7 .
Optimized Protocol
| Catalyst | Ligand | Solvent | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | - | DMF/H₂O | 72% |
Condensation Reactions
The acetamide’s NH group participates in Schiff base formation. For instance, reaction with aldehydes (e.g., benzaldehyde) in ethanol yields imine derivatives .
General Reaction
Scientific Research Applications
Antidiabetic Potential
Recent studies have synthesized derivatives of compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide to evaluate their antidiabetic effects. For example, a series of acetamide derivatives were synthesized and evaluated for their ability to inhibit the enzyme α-glucosidase. The results indicated that certain derivatives exhibited promising inhibitory activity, suggesting potential for the development of new antidiabetic agents .
Anticancer Properties
The compound's structure suggests potential anticancer properties. Compounds derived from benzodioxins have been investigated for their ability to induce apoptosis in cancer cells. For instance, studies involving benzofuran derivatives have demonstrated that modifications can lead to enhanced anticancer activity against various cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanisms often involve the induction of reactive oxygen species and the activation of apoptotic pathways .
Synthetic Pathways
The synthesis of this compound typically involves multi-step synthetic routes that include:
- Formation of the Benzodioxin Core : The initial step often involves the reaction of 2,3-dihydro-1,4-benzodioxin with various acylating agents to form acetamides.
- Quinoline Derivative Synthesis : The quinoline moiety can be synthesized using cyclization reactions involving appropriate precursors such as substituted phenyl compounds.
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structures and purity. Common techniques include:
- Nuclear Magnetic Resonance (NMR) : Used for elucidating the structure and confirming the presence of specific functional groups.
- Infrared Spectroscopy (IR) : Employed to identify characteristic functional groups based on their vibrational transitions.
Case Study: Antidiabetic Activity
A study published in a peer-reviewed journal synthesized a series of related compounds and assessed their α-glucosidase inhibitory activity. The synthesized compounds were characterized using NMR and IR spectroscopy. The study concluded that certain derivatives exhibited significant inhibitory effects compared to standard drugs used in diabetes management .
Case Study: Anticancer Activity
In another investigation focused on anticancer properties, benzodioxin derivatives were tested against various cancer cell lines. The results showed that specific modifications to the benzodioxin structure could enhance cytotoxicity and induce apoptosis through reactive oxygen species generation and caspase activation pathways .
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide exerts its effects is likely related to its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-methoxybenzoyl group in the target compound provides moderate lipophilicity (XLogP³ ~4.5), compared to the more lipophilic 4-ethylbenzoyl (XLogP³ 5.1) and less polar 4-chlorobenzoyl (XLogP³ 4.3) .
- Positional Differences: Ethoxy or methoxy substitutions at position 6 (quinoline) vs. position 8 (quinoline-dioxolo) alter steric hindrance and hydrogen-bonding capacity .
Bioactivity and Pharmacological Profiles
Anti-Inflammatory Potential
Benzodioxin-containing analogs, such as 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, exhibit anti-inflammatory activity comparable to ibuprofen in carrageenan-induced edema assays . While the target compound lacks a carboxylic acid group, its acetamide bridge and methoxybenzoyl substituent may modulate cyclooxygenase (COX) or lipoxygenase (LOX) interactions through hydrophobic and π-π stacking interactions .
Antimicrobial and Antifungal Activity
Benzodioxin derivatives with sulfonamide groups (e.g., 7l in ) show potent antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli). The target compound’s methoxybenzoyl group may reduce efficacy compared to sulfonamides but could enhance penetration through lipid membranes .
Structural Similarity and Bioactivity Clustering
Using Tanimoto coefficient-based similarity indexing (), the target compound shares >70% structural similarity with 4-methoxy- and 4-ethoxy-substituted analogs. Such analogs cluster into groups with overlapping bioactivity profiles, suggesting shared targets (e.g., kinase or protease inhibition) .
Physicochemical and Pharmacokinetic Properties
Implications :
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse sources.
Chemical Structure and Properties
The compound features a complex structure characterized by two main moieties: a benzodioxin and a quinoline derivative. Its molecular formula is , with a molecular weight of approximately 502.54 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N2O8 |
| Molecular Weight | 502.54 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis involves multiple steps starting from the preparation of the benzodioxin core followed by coupling with the quinoline derivative. Key steps include:
- Formation of Benzodioxin Core : Synthesized from 2,3-dihydrobenzo[1,4]dioxin.
- Coupling Reaction : Involves acylation and possibly oxidation reactions to form the final compound.
- Characterization : Confirmed using techniques like NMR and IR spectroscopy.
Anticancer Properties
Research indicates that derivatives similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential .
- Case Studies : In vitro studies demonstrated that compounds with similar structures inhibited growth in various cancer cell lines including breast (MCF-7) and prostate (PC-3) cancers .
Antimicrobial Activity
The compound has shown promising antimicrobial properties:
- In vitro Testing : Compounds in this class have been tested against various bacterial strains with notable inhibitory concentrations (IC50 values) indicating effectiveness against pathogens .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties:
- Mechanism : Inhibition of pro-inflammatory cytokines has been observed in cell models treated with related compounds .
The proposed mechanism includes interaction with specific enzymes or receptors:
- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases or phosphatases involved in cell signaling pathways.
- Receptor Binding : It could bind to nuclear receptors influencing gene expression related to cell proliferation and apoptosis.
Q & A
Basic Synthesis
Q: What are the key methodological steps for synthesizing this compound? A: The synthesis involves multi-step organic reactions, including:
- Functional group coupling : Reacting benzodioxin or quinoline derivatives with acyl chlorides or sulfonyl chlorides in the presence of bases (e.g., Na₂CO₃) to form intermediates .
- Cyclization : Controlled temperature (60–120°C) and solvent selection (e.g., DMF or THF) to facilitate ring formation in the quinoline-dioxane core .
- Purification : Chromatography (TLC, column) and recrystallization to isolate the final product, with yields typically optimized by adjusting pH and reaction time .
Advanced Synthesis
Q: How can reaction conditions be optimized to improve synthesis efficiency? A: Advanced optimization strategies include:
- Catalyst screening : Testing palladium or copper catalysts for coupling reactions to reduce side products .
- In-line monitoring : Using HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .
- Solvent-free approaches : Exploring microwave-assisted synthesis to enhance reaction rates and purity .
Basic Structural Characterization
Q: Which analytical techniques are critical for confirming the compound’s structure? A: Essential methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to resolve protons in the benzodioxin and quinoline moieties (e.g., aromatic protons at δ 6.8–8.2 ppm) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~550–600) .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C in dioxane) .
Advanced Spectral Interpretation
Q: How to resolve contradictions in spectral data (e.g., overlapping NMR signals)? A: Advanced approaches:
- 2D NMR (COSY, HSQC) : Differentiate overlapping aromatic protons and assign quaternary carbons .
- Variable-temperature NMR : Reduce signal broadening caused by conformational flexibility in the dioxane ring .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., benzothiazepine analogs) .
Biological Activity Profiling
Q: What methodologies assess this compound’s potential pharmacological activity? A: Key assays include:
- Enzyme inhibition : Alpha-glucosidase or acetylcholinesterase inhibition assays (IC₅₀ determination) using spectrophotometric methods .
- Antibacterial testing : MIC assays against Gram-positive/-negative strains (e.g., S. aureus, E. coli) with agar dilution .
- Receptor binding : Radioligand displacement studies to evaluate affinity for targets like serotonin receptors .
Advanced Bioactivity Analysis
Q: How to address discrepancies in reported biological activity data? A: Investigate variables such as:
- Purity thresholds : Use HPLC to confirm >95% purity; impurities >2% can skew IC₅₀ results .
- Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and incubation time (e.g., 30 vs. 60 min) .
- Cell line variability : Compare results across multiple models (e.g., HEK293 vs. HeLa cells) .
Computational Modeling
Q: How can computational methods enhance research on this compound? A: Integrate:
- Docking simulations : Predict binding modes to enzymes (e.g., alpha-glucosidase) using AutoDock Vina .
- DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites .
- QSAR models : Corinate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity .
Stability and Reactivity
Q: How to evaluate stability under experimental storage conditions? A: Conduct:
- Forced degradation studies : Expose to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 1–4 weeks .
- HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of the acetamide group) .
- pH stability tests : Assess solubility and decomposition in buffers (pH 1–12) .
Data Contradiction Resolution
Q: How to reconcile conflicting literature data on synthesis yields or bioactivity? A: Apply:
- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., solvent polarity, catalyst loading) .
- Meta-analysis : Pool data from multiple studies and apply ANOVA to identify outliers .
- Replication studies : Reproduce key experiments with controlled parameters (e.g., identical reagent batches) .
Derivative Design
Q: What strategies guide the design of analogs with enhanced activity? A: Focus on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
